molecular formula C12H13FN2O B7592090 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole

1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole

Cat. No. B7592090
M. Wt: 220.24 g/mol
InChI Key: ZXZBJFWHFASDDQ-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole, also known as FEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FEPP is a pyrazole derivative that has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying biological processes. In

Scientific Research Applications

1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole has been found to have several scientific research applications due to its ability to interact with various biological targets. One of the primary applications of 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole is in the study of cannabinoid receptors. 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole has been shown to be a potent and selective antagonist of the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. This makes 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole a valuable tool for studying the role of CB1 receptors in various biological processes.
1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole has also been found to have potential applications in the study of other G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that play a crucial role in various physiological processes, including neurotransmission, hormone signaling, and immune response. 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole has been shown to be a potent and selective antagonist of several GPCRs, including the 5-HT2A receptor, which is involved in the regulation of mood and cognition.

Mechanism of Action

The mechanism of action of 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole involves its interaction with specific biological targets, including GPCRs and ion channels. 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole acts as an antagonist of these targets, meaning it binds to the receptor or channel and prevents its activation by other molecules. This results in a decrease in the activity of the target and can lead to various physiological effects.
Biochemical and Physiological Effects
1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole has been found to have several biochemical and physiological effects due to its interaction with various biological targets. One of the primary effects of 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole is its ability to modulate the activity of GPCRs, which play a crucial role in various physiological processes. 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole has been shown to decrease the activity of the CB1 receptor, resulting in a decrease in pain perception and appetite.
1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole has also been found to have potential applications in the treatment of anxiety and depression. 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole has been shown to be a potent and selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and cognition. This makes 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole a valuable tool for studying the role of the 5-HT2A receptor in anxiety and depression.

Advantages and Limitations for Lab Experiments

1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole has several advantages for lab experiments, including its high selectivity and potency for specific biological targets. 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole has been shown to be a potent and selective antagonist of several GPCRs, making it a valuable tool for studying the role of these receptors in various biological processes.
However, 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole also has some limitations for lab experiments. One of the primary limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the research and development of 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole. One potential direction is the development of more potent and selective 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole analogs. These analogs could be used to study the role of specific GPCRs and ion channels in various biological processes.
Another future direction is the exploration of 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole's potential applications in the treatment of various diseases. 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole has been shown to have potential applications in the treatment of anxiety and depression, and further research could identify additional therapeutic uses for this compound.
Conclusion
In conclusion, 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole is a valuable tool for studying various biological processes due to its ability to interact with specific biological targets. 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole has several scientific research applications, including the study of cannabinoid receptors and GPCRs. 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole has several biochemical and physiological effects, including its ability to modulate pain perception and appetite. While 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole has several advantages for lab experiments, it also has some limitations that should be considered. There are several future directions for the research and development of 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole, including the development of more potent and selective analogs and the exploration of its potential therapeutic uses.

Synthesis Methods

The synthesis method of 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole involves the reaction of 2-fluorophenol with 1-bromo-2-(4-methylpyrazol-1-yl)ethane in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole. The yield of the synthesis method is typically around 50%.

properties

IUPAC Name

1-[2-(2-fluorophenoxy)ethyl]-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-10-8-14-15(9-10)6-7-16-12-5-3-2-4-11(12)13/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZBJFWHFASDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole

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